molecular formula C11H12O2 B13698164 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one CAS No. 6230-72-4

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one

Cat. No.: B13698164
CAS No.: 6230-72-4
M. Wt: 176.21 g/mol
InChI Key: SLINAHDDDUJVFL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one is an organic compound with the molecular formula C11H12O2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one
  • 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one
  • 1-(4-Nitrophenyl)-2-methylprop-2-en-1-one

Uniqueness

1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one is unique due to the presence of the methoxy group on the aromatic ring, which influences its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets. Additionally, the electron-donating nature of the methoxy group can affect the compound’s chemical reactivity, making it more susceptible to electrophilic substitution reactions .

Properties

CAS No.

6230-72-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1H2,2-3H3

InChI Key

SLINAHDDDUJVFL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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